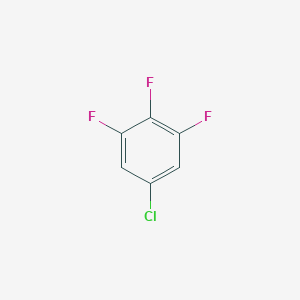

5-Chloro-1,2,3-trifluorobenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-1,2,3-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKBAKZKAYPSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 5 Chloro 1,2,3 Trifluorobenzene

Electrophilic Aromatic Substitution Patterns and Directing Effects

The benzene (B151609) ring of 5-Chloro-1,2,3-trifluorobenzene is considered deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effects of the fluorine and chlorine atoms. uci.eduvulcanchem.com These halogen substituents pull electron density away from the aromatic system, making it less susceptible to attack by electrophiles. uci.edu

The directing effect of the substituents determines the position of substitution on the ring. Both chlorine and fluorine are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgchemguide.co.uk However, in this compound, all positions are either ortho or meta to a halogen. The three adjacent fluorine atoms at positions 1, 2, and 3 create a highly electron-deficient region, making substitution at the remaining C-H bonds (positions 4 and 6) more likely. vulcanchem.com The chlorine at position 5 further influences the regioselectivity.

Generally, electrophilic substitution is expected to occur at the positions least deactivated by the electron-withdrawing groups. In this case, positions 4 and 6 are ortho to the chlorine and meta to one or two fluorine atoms, while also being adjacent to other fluorines. The interplay of these directing effects can lead to a mixture of products, with the precise ratio depending on the specific electrophile and reaction conditions. For instance, in related polyhalogenated benzenes, substitution patterns are a result of the balance between the activating (lone pair donation) and deactivating (inductive) effects of the halogens. libretexts.org

Nucleophilic Aromatic Substitution Reactions

In contrast to electrophilic substitution, the electron-deficient nature of the this compound ring makes it more susceptible to nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.com In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, which in this case could be either a fluorine or a chlorine atom.

The rate of nucleophilic aromatic substitution is enhanced by the presence of strong electron-withdrawing groups, such as the fluorine and chlorine atoms in this molecule. masterorganicchemistry.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.com Generally, in nucleophilic aromatic substitution, fluoride (B91410) is a better leaving group than chloride due to the higher electronegativity of fluorine and the greater polarization of the C-F bond. masterorganicchemistry.com Therefore, nucleophilic attack is more likely to result in the displacement of a fluorine atom rather than the chlorine atom.

The position of nucleophilic attack is also influenced by the substituents. Attack is favored at positions ortho or para to the electron-withdrawing groups. masterorganicchemistry.com In this compound, all carbon atoms bearing a halogen are potential sites for nucleophilic attack. The specific regioselectivity will depend on the nucleophile and reaction conditions. For example, in similar polyhalogenated aromatic compounds, the substitution of a halogen can be achieved using various nucleophiles under specific temperature and solvent conditions. google.comgoogle.comresearchgate.net

Organometallic Transformations and Functionalization Strategies

Organometallic chemistry provides powerful tools for the selective functionalization of halogenated aromatic compounds like this compound. These methods can overcome the limitations of classical electrophilic and nucleophilic substitution reactions.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a common method for generating organometallic reagents from aryl halides. uni-muenchen.de This reaction typically involves the treatment of the aryl halide with an organolithium or Grignard reagent. The exchange rate is generally faster for heavier halogens (I > Br > Cl > F). Therefore, in a molecule containing both chlorine and fluorine, the chlorine atom is more likely to undergo exchange.

For this compound, a metal-halogen exchange would likely occur at the C-Cl bond, leading to the formation of a 1,2,3-trifluorophenyl organometallic species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. For instance, reacting the Grignard reagent formed from a related bromo-trifluorobenzene with an aldehyde yields a secondary alcohol. uni-muenchen.de The efficiency of these exchange reactions can be highly dependent on the reaction temperature and solvent. uncw.edu

Palladium-Catalyzed Cross-Coupling Reactions (in context of related compounds)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are fundamental transformations in modern organic synthesis for forming carbon-carbon bonds. mdpi.comresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.

In the context of polyhalogenated benzenes, the reactivity of the different halogens in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl >> F. This selectivity allows for the stepwise functionalization of molecules containing multiple different halogens. For a compound like this compound, a cross-coupling reaction would be expected to occur selectively at the C-Cl bond, leaving the C-F bonds intact.

For example, studies on related 5-substituted-1,2,3-triiodobenzenes have shown that Sonogashira cross-coupling reactions can be performed with high regioselectivity, targeting the most reactive C-I bonds. nih.govrsc.org Similarly, in a molecule with both chloro and iodo substituents, the coupling reaction occurs exclusively at the C-I bond. nih.gov This principle can be extended to this compound, where palladium-catalyzed cross-coupling would provide a route to introduce new substituents at the 5-position.

Table 1: Regioselectivity in Palladium-Catalyzed Sonogashira Cross-Coupling of a Related Dihalogenated Pyridine (B92270). beilstein-journals.org

| Substrate | Product | Yield (%) |

| 2-Chloro-5-iodopyridine | 2-Chloro-5-(2-phenylethynyl)pyridine | 72 |

This table demonstrates the selective reaction at the more reactive iodine-substituted position over the chlorine-substituted position in a related heterocyclic system, illustrating the general principle applicable to this compound.

Deprotonation-Triggered Halogen Migrations

In some highly substituted aromatic systems, treatment with a strong base can lead to deprotonation followed by a "halogen dance," where a halogen atom migrates to a different position on the ring. researchgate.netresearchgate.net This process is driven by the formation of a more stable organometallic intermediate. The acidity of the aromatic protons is significantly increased by the presence of electron-withdrawing fluorine atoms. nih.gov

For this compound, the protons at positions 4 and 6 are the most acidic. Deprotonation at one of these positions by a strong base like an organolithium reagent could potentially trigger the migration of the chlorine atom. This type of rearrangement can provide access to isomers that are not easily accessible through other synthetic routes. The "halogen dance" is more common for heavier halogens like bromine and iodine, but it has been observed with chlorine under specific conditions. researchgate.net

Radical Reactions and Pathways

The reaction of halogenated aromatic compounds can also proceed through radical mechanisms. For instance, the cytochrome P450 enzyme system can mediate the oxidative dehalogenation of perhalogenated benzenes. nih.gov This process involves the formation of radical intermediates.

In the case of chlorofluorobenzenes, theoretical studies have shown that cytochrome P450 can catalyze the oxidation, leading to the potential for either chlorine or fluorine elimination. nih.gov The preferential elimination of one halogen over the other depends on the specific substitution pattern. Furthermore, radical arylations of tyrosine residues in peptides have been achieved using trifluorophenyldiazonium salts, which act as a source of trifluorophenyl radicals under visible light irradiation. fau.de While not directly involving this compound, these examples highlight the potential for fluorinated and chlorinated aromatic compounds to participate in radical reactions. The generation of a 5-chloro-1,2,3-trifluorophenyl radical could lead to various addition and substitution products, depending on the reaction environment.

Oxidative Transformations of Halogenated Aromatics

The oxidative transformation of halogenated aromatic compounds is a key process in their environmental fate and potential bioremediation. While specific studies on the oxidative transformation of this compound are not extensively documented in publicly available literature, the reactivity of similar halogenated benzenes provides a strong basis for understanding its potential pathways.

The initial step in the aerobic microbial degradation of chlorinated and fluorinated benzenes typically involves the action of dioxygenase enzymes. nih.gov These enzymes introduce two hydroxyl groups onto the aromatic ring, leading to the formation of substituted catechols. For instance, the degradation of chlorobenzenes is initiated by dioxygenases to yield chlorocatechols, which are then substrates for further enzymatic reactions. nih.gov Similarly, the metabolism of 1,2,4-trifluorobenzene (B1293510) by certain bacteria proceeds through the formation of fluorinated catechols. Given these precedents, it is plausible that an analogous pathway exists for this compound, likely leading to the formation of a chlorotrifluorocatechol.

Advanced Oxidation Processes (AOPs) represent another significant avenue for the oxidative transformation of halogenated aromatics. These processes generate highly reactive species, most notably the hydroxyl radical (•OH), which can attack the aromatic ring. mdpi.comipcc.chwikipedia.org The reaction of hydroxyl radicals with aromatic compounds is generally rapid and can lead to hydroxylation of the ring. wikipedia.org The high reactivity of the hydroxyl radical suggests it can overcome the inherent stability of the C-F and C-Cl bonds to initiate degradation. researchgate.netnih.gov

The table below summarizes potential oxidative transformation products of this compound based on the known reactivity of analogous compounds.

| Reactant | Oxidizing Agent/System | Potential Intermediate(s) | Plausible Rationale/Analogy |

| This compound | Dioxygenase (microbial) | Chlorotrifluorocatechol | Analogy to microbial degradation of other chlorinated and fluorinated benzenes. nih.gov |

| This compound | Hydroxyl Radical (•OH) | Hydroxylated chlorotrifluorobenzene derivatives | General reactivity of •OH with aromatic compounds. wikipedia.org |

Ring-Opening and Degradation Reaction Studies

Following initial oxidative transformations, the subsequent ring-opening of the aromatic nucleus is a critical step in the complete degradation of halogenated benzenes. This process is well-documented for a variety of chloro- and fluoroaromatics, providing a framework for predicting the fate of this compound.

In microbial metabolism, the catecholic intermediates formed from the initial oxidation are substrates for ring-cleavage dioxygenases. nih.govtandfonline.comresearchgate.net These enzymes catalyze the cleavage of the aromatic ring through either ortho or meta pathways, leading to the formation of linear aliphatic acids. These products then enter central metabolic pathways. researchgate.net For example, the degradation of 1,2,3,4-tetrachlorobenzene (B165215) by Pseudomonas chlororaphis RW71 proceeds via a chlorocatechol pathway, ultimately leading to mineralization. nih.gov

Chemical degradation methods, such as ozonolysis, are also effective in cleaving aromatic rings. Ozone attacks the double bonds of the benzene ring, leading to the formation of an unstable triozonide intermediate, which then decomposes to form smaller, oxygenated fragments like glyoxals. iitk.ac.inmasterorganicchemistry.com While less common for environmental remediation, ozonolysis demonstrates a direct chemical route to aromatic ring cleavage.

The table below outlines potential ring-opening products and degradation pathways for this compound, inferred from studies on related compounds.

| Starting Compound/Intermediate | Reaction Type | Key Enzymes/Reagents | Potential Ring-Opened Products | Basis of Inference |

| Chlorotrifluorocatechol | Microbial Ring Cleavage | Ring-cleavage dioxygenases | Halogenated muconic acids or semialdehydes | Established pathways for microbial degradation of catechols. nih.govtandfonline.com |

| This compound | Ozonolysis | Ozone (O₃) | Halogenated glyoxal (B1671930) derivatives | General mechanism of benzene ozonolysis. iitk.ac.inmasterorganicchemistry.com |

| This compound | Advanced Oxidation (e.g., •OH) | Hydroxyl radicals | Various smaller organic acids and inorganic halides | Known degradation products from AOPs of aromatic compounds. mdpi.com |

Theoretical and Computational Investigations of 5 Chloro 1,2,3 Trifluorobenzene

Electronic Structure and Quantum Chemical Descriptors (e.g., HOMO-LUMO, MEP)

The electronic properties of 5-Chloro-1,2,3-trifluorobenzene are dictated by the interplay of the electronegative halogen substituents and the aromatic π-system. Quantum chemical descriptors provide quantitative measures of these properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. wuxiapptec.com A larger gap generally implies higher stability and lower reactivity. pku.edu.cn For halogenated benzenes, the HOMO-LUMO gap is influenced by the number and nature of the halogen substituents.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. acs.org It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the MEP would show negative potential around the electronegative fluorine and chlorine atoms and positive potential on the hydrogen atoms and regions of the π-system. researchgate.net This information is invaluable for predicting sites of electrophilic and nucleophilic attack. acs.org

Table 2: Representative Quantum Chemical Descriptors for Halogenated Benzenes

This table provides illustrative values for HOMO-LUMO gaps and dipole moments for related halogenated benzenes to contextualize the expected electronic properties of this compound.

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1,2,3-Trifluorobenzene (B74907) | ~5.5 - 6.5 | ~3.5 |

| Chlorobenzene (B131634) | ~5.0 - 6.0 | ~1.7 |

Note: These are approximate values from computational studies and can vary with the level of theory and basis set used. Specific calculations for this compound are needed for precise values.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the intricate details of reaction mechanisms involving halogenated aromatic compounds.

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution or electrophilic attack, transition state analysis can reveal the feasibility of different reaction pathways. For instance, in base-catalyzed halogen dance reactions of bromobenzene (B47551) derivatives, bromo-bridged transition states have been proposed through DFT computations. researchgate.net

The presence of multiple, non-equivalent positions on the benzene (B151609) ring of this compound makes predicting the outcome of substitution reactions challenging. Computational models can predict the regioselectivity by comparing the activation energies for attack at different positions. nih.gov The site with the lowest activation barrier will be the kinetically favored product. Factors such as the nature of the attacking reagent and the electronic influence of the existing substituents are critical in these predictions. rsc.org For instance, in electrophilic aromatic substitution, the directing effects of the fluorine and chlorine atoms can be computationally evaluated to determine the most likely site of substitution. libretexts.org

Noncovalent Interactions in Fluorinated Aromatic Systems

Noncovalent interactions, though weaker than covalent bonds, play a crucial role in determining the structure and properties of molecular assemblies, including crystals and biological systems.

In systems containing this compound, two significant types of noncovalent interactions are expected: C-H…F and C-H…π interactions.

C-H…F interactions are a form of weak hydrogen bond where a carbon-bound hydrogen atom interacts with a fluorine atom. researchgate.net While the hydrogen-bond accepting ability of fluorine is a subject of debate, computational studies have shown that these interactions can be significant, particularly when the C-H bond is activated, for example, by being part of an acidic group. acs.org The strength and geometry of these interactions can be quantified through computational analysis.

C-H…π interactions involve the interaction of a C-H bond with the electron-rich π-system of the aromatic ring. researchgate.net The strength of this interaction can be influenced by the substituents on the aromatic ring. acs.org In the case of this compound, the electron-withdrawing fluorine and chlorine atoms will modulate the electron density of the π-system, thereby affecting the nature and strength of any C-H…π interactions it forms. nih.gov Computational studies on substituted benzene dimers have shown that electron-withdrawing groups can influence the interaction energy. researchgate.net

Halogen Bonding Phenomena

Theoretical and computational studies focusing specifically on the halogen bonding phenomena of this compound are not extensively documented in publicly available research. However, based on the principles of halogen bonding observed in analogous halogenated benzene derivatives, we can infer the potential halogen bonding characteristics of this compound.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This electrophilic character arises from a region of positive electrostatic potential, known as a σ-hole, located on the outer surface of the halogen atom, along the extension of the covalent bond. The strength and directionality of the halogen bond are influenced by the nature of the halogen atom and the electronic environment of the molecule.

In the case of this compound, the chlorine atom is the primary halogen bond donor. The presence of three highly electronegative fluorine atoms on the benzene ring is expected to have a significant impact on the σ-hole of the chlorine atom. Electron-withdrawing substituents, such as fluorine, tend to enhance the positive electrostatic potential of the σ-hole, thereby increasing the strength of the halogen bond. Computational studies on related molecules, such as chloropentafluorobenzene (B146365) (C₆F₅Cl), have shown that perfluorination leads to a more positive σ-hole on the chlorine atom compared to non-fluorinated chlorobenzene. rsc.org This suggests that the chlorine atom in this compound would be a more potent halogen bond donor than in chlorobenzene itself.

The interaction can be represented as R-Cl···Nu, where 'Nu' is a nucleophile (a halogen bond acceptor). The strength of this interaction would depend on the nature of the nucleophile. Common nucleophiles include lone pair-donating atoms like nitrogen, oxygen, and other halogens. Theoretical calculations on similar systems have shown that halogen bonds are a result of a combination of electrostatic and dispersion forces. magritek.com The directionality of the halogen bond is a key feature, with the R-Cl···Nu angle typically being close to 180°.

Prediction and Interpretation of Spectroscopic Properties

Vibrational Spectroscopy (FT-IR and FT-Raman)

Computational DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration for this compound. These theoretical spectra can then be used to assign the bands in an experimental spectrum. The vibrational modes of the molecule will be influenced by the masses of the atoms and the strengths of the chemical bonds.

Based on studies of related compounds, the following characteristic vibrational modes are expected:

C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

C-F stretching: The strong C-F bonds will give rise to intense absorption bands in the 1100-1400 cm⁻¹ region. The exact frequencies will be sensitive to the substitution pattern.

C-Cl stretching: The C-Cl stretching vibration is expected to appear in the lower frequency region, typically between 600 and 800 cm⁻¹.

Aromatic C=C stretching: These vibrations of the benzene ring usually occur in the 1400-1600 cm⁻¹ range.

Ring deformation modes: Vibrations involving the deformation of the benzene ring will be present at lower frequencies.

Theoretical calculations on similar molecules, such as 1,3-dichloro-2-fluorobenzene, have shown good agreement between calculated and experimental vibrational frequencies after appropriate scaling. rsc.org A similar approach would be necessary for an accurate interpretation of the vibrational spectra of this compound.

NMR Spectroscopy (¹H, ¹³C, and ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the chemical shifts (δ) and coupling constants (J) for the different nuclei in this compound.

¹H NMR: The molecule has two hydrogen atoms in different chemical environments. Their chemical shifts will be influenced by the electron-withdrawing effects of the adjacent fluorine and chlorine atoms. The predicted chemical shifts would likely fall in the aromatic proton region (around 7-8 ppm), with splitting patterns determined by spin-spin coupling to the fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the attached halogen atoms. Carbons bonded to fluorine will exhibit large C-F coupling constants.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. Three distinct signals are expected for the three fluorine atoms at positions 1, 2, and 3. The chemical shifts and coupling constants (F-F and F-H) will be characteristic of their relative positions on the benzene ring. Studies on other fluorobenzenes have provided a wealth of data on the effects of substituents on ¹⁹F chemical shifts and coupling constants. acs.org

The following table presents predicted spectroscopic data for this compound based on typical values for related compounds.

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shift (ppm) | ~7.0 - 7.5 |

| ¹³C NMR Chemical Shift (ppm) | ~110 - 160 |

| ¹⁹F NMR Chemical Shift (ppm) | ~ -120 to -160 |

| C-F Stretching (cm⁻¹) | ~1100 - 1400 |

| C-Cl Stretching (cm⁻¹) | ~600 - 800 |

Note: These are estimated values and would require specific computational or experimental verification.

The accurate prediction and interpretation of the spectroscopic properties of this compound rely heavily on computational chemistry. These theoretical investigations, when benchmarked against experimental data from analogous compounds, provide a robust methodology for characterizing this and other complex halogenated aromatic molecules.

Advanced Spectroscopic Characterization of 5 Chloro 1,2,3 Trifluorobenzene

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy.rsc.org

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 5-Chloro-1,2,3-trifluorobenzene, a combination of ¹H, ¹⁹F, and ¹³C NMR, along with two-dimensional methods, offers a complete picture of its atomic arrangement and through-bond connectivities.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characterized by a single multiplet, arising from the two chemically equivalent protons on the aromatic ring. azom.com The coupling of these protons with the adjacent fluorine atoms leads to a complex splitting pattern. Decoupling the ¹⁹F nuclei simplifies the ¹H spectrum, collapsing the multiplet into a singlet, which confirms the interaction between the proton and fluorine atoms. magritek.com

¹⁹F NMR Spectroscopic Analysis

The ¹⁹F NMR spectrum provides crucial information about the fluorine environments within the molecule. Due to the substitution pattern, there are two distinct fluorine environments in this compound. This results in two main resonances in the ¹⁹F NMR spectrum. azom.com The fluorine atom at the C2 position is flanked by two other fluorine atoms, while the fluorine atoms at the C1 and C3 positions are adjacent to a fluorine and a carbon-hydrogen bond. This difference in chemical environment leads to distinct chemical shifts. The resonance for the fluorine at position 2 typically appears as a triplet of triplets due to coupling with the two equivalent protons and the two equivalent fluorine atoms at positions 1 and 3. azom.com The resonances for the fluorine atoms at positions 1 and 3 also exhibit complex multiplet patterns due to coupling with the adjacent proton and the fluorine at position 2. azom.com

¹³C NMR Spectroscopic Analysis

In the ¹³C NMR spectrum of this compound, the number of observed signals corresponds to the number of chemically non-equivalent carbon atoms. Due to the plane of symmetry in the molecule, four distinct carbon resonances are expected: one for the carbon attached to chlorine, one for the carbon at C2, one for the carbons at C1 and C3, and one for the carbons at C4 and C6. The chemical shifts of these carbons are influenced by the electronegativity of the attached halogen atoms. libretexts.orgchemconnections.org Carbonyl carbons, if present, would appear at the low-field end of the spectrum (160-220 δ). libretexts.org The carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns due to one-bond ¹³C-¹⁹F coupling. Further complexity arises from two- and three-bond couplings to other fluorine atoms. Decoupling both ¹H and ¹⁹F nuclei simplifies the spectrum to four singlets, confirming the number of unique carbon environments. magritek.com

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C-Cl | 125 - 140 |

| C-F | 140 - 165 |

| C-H | 110 - 130 |

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, COSY).rsc.org

Two-dimensional (2D) NMR experiments provide further insight into the connectivity of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. columbia.edu For this compound, the HSQC spectrum would show a cross-peak connecting the proton resonance with the resonance of the carbon atoms at positions 4 and 6. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. In the case of this compound, since there are only two equivalent protons, a standard COSY experiment would not provide additional connectivity information beyond what is observed in the 1D ¹H NMR. However, variations like long-range COSY could potentially show correlations between the protons and fluorine atoms. oxinst.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu For this molecule, HMBC would be instrumental in assigning the quaternary carbon signals by showing correlations from the protons to the carbons at positions 1, 2, 3, and 5.

HF-COSY: This experiment identifies couplings between ¹H and ¹⁹F nuclei. It would show correlations between the protons at positions 4 and 6 and the fluorine atoms at positions 1 and 3, as well as the fluorine at position 2. magritek.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies.scilit.com

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. elsevier.comnih.gov The resulting spectra are unique for each compound and provide a molecular fingerprint.

For this compound, the IR and Raman spectra are expected to show characteristic bands corresponding to the vibrations of the benzene (B151609) ring, as well as the C-H, C-F, and C-Cl bonds. The substitution pattern on the benzene ring influences the positions and intensities of these bands. For instance, the C-F stretching vibrations typically appear in the region of 1100-1400 cm⁻¹, while C-Cl stretching vibrations are found at lower wavenumbers, generally in the 600-800 cm⁻¹ range. The out-of-plane C-H bending vibrations are also characteristic of the substitution pattern. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of the observed vibrational modes. mdpi.com

Mass Spectrometry (MS) Applications.sigmaaldrich.comimperial.ac.uk

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster (M⁺ and M+2 peaks). The fragmentation of the molecular ion under electron ionization can lead to the loss of chlorine, fluorine, or other small neutral fragments, resulting in a series of fragment ions that provide clues about the molecule's structure. For example, the loss of a chlorine atom would result in a prominent peak at M-35 and M-37.

X-ray Diffraction Studies for Solid-State Structure Determination (in context of related compounds)

The solid-state arrangement of molecules is a delicate balance of various non-covalent interactions, such as π-π stacking, C–H···F, and halogen bonds. researchgate.net In the case of this compound, the interplay between the chlorine atom and the three adjacent fluorine atoms is expected to be a dominant factor in its crystal lattice.

To contextualize the anticipated structural characteristics of this compound, it is instructive to examine the crystal structures of related trifluorobenzenes and trichlorobenzenes. For instance, the crystal structure of 1,2,3-trifluorobenzene (B74907) reveals the formation of one-dimensional tapes through C–H···F hydrogen bonds, which are further connected into corrugated two-dimensional sheets. researchgate.net The final three-dimensional packing is achieved through π–π stacking interactions. researchgate.net

Similarly, the molecular structure of 1,2,3-trichlorobenzene (B84244) has been determined with high precision, revealing a C2v symmetry in the gas phase and solid state. researchgate.net The introduction of chlorine atoms induces minor, yet significant, distortions in the benzene ring.

The presence of both chlorine and fluorine atoms in this compound introduces the possibility of halogen bonding, an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. mdpi.comrsc.org The strength and directionality of these bonds are highly dependent on the specific halogens involved. mdpi.com X-ray crystallography is an essential tool for the structural elucidation of halogen-bonded solids. mdpi.com

Computational studies on fluorinated chlorobenzenes complexed with acetone (B3395972) have shown that the presence of fluorine atoms can modulate the strength of chlorine-based halogen bonds. researchgate.net These findings suggest that in the solid state of this compound, a complex network of interactions, including C-H···F, C-H···Cl, and potentially halogen bonds involving the chlorine atom, would dictate the crystal packing.

The following tables present crystallographic data for some related halogenated benzenes, which serve as a basis for predicting the structural properties of this compound.

Table 1: Crystallographic Data for Related Trifluorobenzene Compounds

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|---|---|

| 1,2,3-Trifluorobenzene | C₆H₃F₃ | Orthorhombic | P2₁2₁2₁ | 5.789(2) | 8.847(3) | 11.085(4) | researchgate.net |

| 1,3,5-Trifluorobenzene (B1201519) | C₆H₃F₃ | Orthorhombic | Pnma | 13.593(3) | 6.096(1) | 7.323(2) | researchgate.net |

Table 2: Crystallographic Data for Related Chlorinated and Mixed Halogenated Benzenes

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |

|---|---|---|---|---|---|---|---|

| 1,2,3-Trichlorobenzene | C₆H₃Cl₃ | Orthorhombic | P2₁2₁2₁ | 5.922(1) | 10.334(2) | 11.396(2) | researchgate.net |

| Hexachlorobenzene | C₆Cl₆ | Monoclinic | P2₁/c | 8.08(1) | 3.87(1) | 16.65(2) | nih.gov |

The analysis of these related structures suggests that this compound is likely to crystallize in a relatively low-symmetry space group, such as monoclinic or orthorhombic. The molecular packing will be a compromise between optimizing π–π stacking distances and satisfying the directional preferences of various weak hydrogen bonds and potential halogen bonds. The precise determination of its solid-state structure awaits experimental confirmation through single-crystal X-ray diffraction.

Applications of 5 Chloro 1,2,3 Trifluorobenzene in Advanced Organic Synthesis

Function as a Versatile Synthetic Building Block

5-Chloro-1,2,3-trifluorobenzene serves as a crucial building block in organic synthesis, particularly for creating complex molecules. googleapis.comnih.govchemrxiv.org Its utility stems from the presence of both chlorine and fluorine atoms on the benzene (B151609) ring, which allows for a variety of chemical modifications. chlorobenzene.ltd Aromatic fluoro compounds, including this compound, are widely utilized in the production of plant protection agents and as foundational materials for pharmaceutical precursors. googleapis.comjustia.com

The strategic placement of halogen atoms on the benzene ring allows for selective reactions. For instance, processes have been developed for the reductive dechlorination of chloro-fluoroaromatic compounds. One such process involves reacting compounds like this compound with hydrogen in the presence of a palladium catalyst and a water-insoluble amine. googleapis.comjustia.comgoogle.com This method is significant because it allows for the removal of chlorine while leaving the fluorine atoms intact, leading to the synthesis of various trifluorobenzene derivatives. justia.comgoogle.com

The versatility of this compound and its derivatives is further highlighted by their use in creating other valuable intermediates. For example, 5-(chloromethyl)-1,2,3-trifluorobenzene (B1591773) is another important building block derived from this family of compounds. bldpharm.com

Table 1: Examples of Reactions and Products

| Reactant | Reagents | Product | Application |

|---|---|---|---|

| This compound | Hydrogen, Palladium Catalyst, Water-insoluble amine | 1,2,3-Trifluorobenzene (B74907) | Intermediate in organic synthesis |

Intermediate in the Synthesis of Pharmaceutical Precursors

Aromatic fluoro compounds, such as this compound, are integral to the synthesis of precursors for pharmaceuticals. googleapis.comjustia.com The introduction of fluorine into drug candidates can significantly enhance their medicinal properties. sigmaaldrich.comacs.org

One notable application is in the synthesis of quinolone-3-carboxylic acid derivatives, where 5-chloro-2,3,4-trifluorobenzoic acid serves as a key intermediate. researchgate.net This acid is synthesized from commercially available 2,3,4,5-trifluorobenzoic acid through a sequence of reactions including nitration, selective reduction, diazotization, and chlorination. researchgate.net

The broader family of fluorinated compounds, including derivatives of this compound, plays a role in creating a wide range of biologically active molecules. For example, fluorinated azides are valuable for introducing fluorinated groups into molecules, a common strategy in medicinal chemistry discovery programs. sigmaaldrich.com These azides can then participate in reactions like the copper-catalyzed azide-alkyne cycloaddition, a key "click reaction". sigmaaldrich.comlu.se

Table 2: Pharmaceutical Precursors and Intermediates

| Intermediate | Starting Material | Application |

|---|---|---|

| 5-Chloro-2,3,4-trifluorobenzoic acid | 2,3,4,5-Trifluorobenzoic acid | Synthesis of quinolone-3-carboxylic acid derivatives |

| Fluorinated azides | Various fluorinated compounds | Introduction of fluorinated groups in drug discovery |

Role in Agrochemical and Pesticide Synthesis

Aromatic fluoro compounds, including this compound and its isomers, are widely used in the agrochemical sector. googleapis.comjustia.com The presence of fluorine atoms can enhance the efficacy and stability of active ingredients in pesticides.

The synthesis of various agrochemicals relies on the specific substitution patterns of fluorinated benzenes. For instance, 1,3,5-trifluorobenzene (B1201519) is a precursor for 3,5-difluoroaniline, a key component in certain agrochemicals. guidechem.com The synthesis of such compounds often involves the selective manipulation of halogen atoms on the benzene ring, a process where compounds like this compound can be valuable starting materials or intermediates.

Contributions to Materials Science and Polymer Chemistry

In the realm of materials science, fluorinated aromatic compounds are essential for developing advanced materials with unique properties. Perfluorinated polyphenylenes, for example, are crucial as electron transport layers in organic electronics. researchgate.net The synthesis of such materials often requires fluorinated building blocks.

While direct applications of this compound in polymer chemistry are not extensively documented in the provided search results, its derivatives and related fluorinated benzenes are used. For instance, visible-light-responsive azobenzene (B91143) building blocks, which can be synthesized from fluorinated precursors, are used in chemical biology. nih.gov

Facilitating Novel Chemical Methodologies and Reagent Development

Integration into Click Chemistry Frameworks (in context of related compounds)

Click chemistry, a concept introduced by K.B. Sharpless, refers to reactions that are high-yielding, wide in scope, and generate easily removable byproducts. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, used to form 1,2,3-triazoles. lu.seorganic-chemistry.org

While direct use of this compound in click chemistry is not explicitly detailed, its derivatives can be functionalized to participate in such reactions. For instance, 5-ethynyl-1,2,3-trifluorobenzene (B138064) can react with organic azides via CuAAC to form 1,4-regioselective triazole compounds. lu.se This demonstrates how the trifluorobenzene scaffold can be incorporated into click chemistry frameworks. The azido (B1232118) group is a versatile functional group that can be introduced into molecules and used for various chemical ligations. sigmaaldrich.com

Use in Triflamide and Triflimide Chemistry

N-Trifluoromethanesulfonamides (triflamides) and bis(trifluoromethanesulfonyl)imides (triflimides) are highly acidic and have found broad applications in organic synthesis as reagents, catalysts, and additives. nih.gov Triflamides are used in the synthesis of various biologically active compounds, including inhibitors of enzymes relevant to diseases like cancer and diabetes. mdpi.com

While the direct reaction of this compound in triflamide or triflimide synthesis is not specified, the synthesis of triflamide derivatives often involves the use of various substituted aromatic compounds. For example, the synthesis of a DPP-4 inhibitor involved the condensation of a substituted aniline (B41778) with a sulfonyl chloride. mdpi.com The unique electronic properties of fluorinated benzenes could make them suitable substrates or modifiers in such synthetic routes.

Environmental Fate and Degradation Pathways of Halogenated Benzenes

Atmospheric Transformation Mechanisms (e.g., Hydroxyl Radical Reactions)

Once released into the atmosphere, the primary degradation pathway for many organic compounds, including halogenated benzenes, is through reactions with photochemically generated hydroxyl (OH) radicals. ethz.ch These highly reactive radicals are often referred to as the "detergent" of the atmosphere, initiating the breakdown of pollutants.

The reaction of OH radicals with aromatic compounds like 5-Chloro-1,2,3-trifluorobenzene can proceed via two main mechanisms: addition to the aromatic ring or abstraction of a hydrogen atom. For benzene (B151609) and its derivatives, OH addition to the ring is the dominant pathway. This leads to the formation of an OH-adduct, which can then react with molecular oxygen to form phenolic compounds or other degradation products.

Table 1: Atmospheric Reaction Rate Constants and Half-Lives for Selected Halogenated Compounds with OH Radicals

| Compound | Rate Constant (cm³/molecule·s) | Atmospheric Half-Life | Reference |

| p-Chlorobenzotrifluoride | Not specified | ~60 days | noaa.gov |

| 1,2,3,5-Tetrachlorobenzene | Not specified | 10 - 100 days | noaa.gov |

| 2-Chloro-1,1,1-trifluoroethane (B1216089) | 1.62 x 10⁻¹⁴ at 25°C | ~2.7 years | nih.gov |

Note: The atmospheric half-life is dependent on the concentration of OH radicals, which varies with location, altitude, and time of day.

Aqueous Phase Degradation and Hydrolysis

In the aqueous phase, halogenated benzenes are generally resistant to abiotic degradation processes like hydrolysis. The carbon-halogen bonds in aromatic systems are strong, and the compounds are often sparingly soluble in water, which limits their reactivity. While acid-catalyzed hydrolysis has been studied for some organic compounds, it is not considered a significant degradation pathway for stable aromatic compounds like halogenated benzenes under typical environmental pH conditions. nih.gov The high hydration energy of the fluoride (B91410) ion also makes it a poor leaving group in nucleophilic substitution reactions in water. researchgate.net

Microbial and Biotransformation Processes

Microbial degradation is a key process in the environmental breakdown of many organic pollutants. For halogenated benzenes, both aerobic and anaerobic degradation pathways have been identified. nih.gov

Under aerobic conditions, bacteria can initiate the degradation of chlorinated and fluorinated benzenes by using dioxygenase enzymes. nih.govmdpi.com This initial step involves the addition of two hydroxyl groups to the aromatic ring, forming a diol intermediate. In the case of this compound, this would likely lead to the formation of a chlorotrifluorocatechol. This catechol can then undergo ring cleavage, either through an ortho- or meta-cleavage pathway, leading to the formation of aliphatic acids that can be further metabolized by the microorganism. nih.govhutton.ac.uk

Anaerobic degradation of highly chlorinated benzenes often proceeds through reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom. This process is carried out by specific anaerobic bacteria. While less is known about the reductive defluorination of aromatic compounds, it is a potential pathway. For this compound, this could lead to the formation of trifluorobenzene or various isomers of dichlorotrifluorobenzene.

Persistence and Bioaccumulation Potential in Environmental Compartments

Due to the stability of their chemical structure, many halogenated aromatic hydrocarbons are classified as persistent organic pollutants (POPs). usask.ca They resist degradation in the environment, leading to long half-lives in soil, sediment, and water. This persistence allows for their long-range transport and accumulation in various environmental compartments.

The lipophilic (fat-loving) nature of these compounds also gives them a high potential for bioaccumulation. They can accumulate in the fatty tissues of organisms, leading to biomagnification up the food chain. While a specific bioconcentration factor (BCF) for this compound is not available, a computational study on a structurally similar liquid crystal monomer, 1,2,3-trifluoro-5-(2-(4-propylphenyl)ethynyl)benzene, predicted a high BCF of 5342. nih.gov This suggests that this compound may also have a significant potential for bioaccumulation in aquatic organisms.

Table 2: Estimated Physicochemical and Bioaccumulation Properties of a Structurally Similar Compound

| Compound | Property | Estimated Value | Reference |

| 1,2,3-trifluoro-5-(2-(4-propylphenyl)ethynyl)benzene | Bioconcentration Factor (BCF) | 5342 | nih.gov |

Formation and Characterization of Environmental Metabolites

The environmental metabolites of this compound will be the products of the degradation pathways described above.

Aerobic metabolism is expected to produce hydroxylated intermediates, primarily chlorotrifluorocatechols. Further degradation following ring cleavage would result in various aliphatic acids.

Anaerobic metabolism , if it occurs through reductive dehalogenation, could lead to the formation of 1,2,3-trifluorobenzene (B74907) or dichlorotrifluorobenzene isomers.

Atmospheric degradation via OH radicals would likely lead to the formation of chlorotrifluorophenols and other oxygenated products.

Studies on the metabolism of other mixed chlorofluorobenzenes have shown that cytochrome P450 enzymes can lead to oxidative dehalogenation, with a preference for the elimination of fluorine over chlorine in some cases. clu-in.org This suggests that complex metabolic pathways can exist, leading to a variety of halogenated and non-halogenated breakdown products.

Implications for Environmental Remediation Strategies

The remediation of sites contaminated with halogenated benzenes like this compound requires strategies that can effectively remove or destroy these persistent compounds. Several technologies are available, with the choice depending on the specific site conditions and the properties of the contaminant.

Soil Vapor Extraction (SVE): For volatile and semi-volatile compounds in the unsaturated zone of the soil, SVE can be an effective remediation technique. This involves applying a vacuum to the soil to induce the flow of air and extract the contaminants in the vapor phase.

In-Situ Chemical Oxidation (ISCO): This method involves injecting chemical oxidants such as permanganate, persulfate, or Fenton's reagent into the subsurface to destroy contaminants. This could be a viable option for this compound, given its susceptibility to oxidative attack.

Bioremediation: This approach utilizes microorganisms to degrade the contaminants. Enhanced in-situ bioremediation could involve stimulating the native microbial population by adding nutrients and electron acceptors (for aerobic degradation) or electron donors (for anaerobic degradation). Bioaugmentation, the introduction of specific microbial cultures known to degrade the target contaminants, could also be considered. researchgate.net Constructed wetlands have also shown promise for the removal of chlorobenzenes from contaminated groundwater, with microbial degradation being the dominant removal process. naturvardsverket.se

Excavation and Off-site Treatment/Disposal: In cases of highly contaminated soil, excavation and transport to a licensed facility for treatment (e.g., incineration) or disposal in a hazardous waste landfill is a common, though often more costly, option. europa.eu

The selection of a remediation strategy should be based on a thorough site investigation to understand the extent of contamination and the hydrogeological conditions.

Q & A

Q. What are the recommended safety protocols for handling 5-chloro-1,2,3-trifluorobenzene in laboratory settings?

- Methodological Answer : Follow OSHA HCS guidelines for halogenated aromatic compounds:

- Use local exhaust ventilation or closed systems to minimize inhalation exposure .

- Wear chemical-resistant gloves (e.g., nitrile), safety goggles , and protective clothing to prevent skin/eye contact .

- Equip labs with emergency showers and eye-wash stations . Store separately from incompatible substances (e.g., strong oxidizers) in tightly sealed containers .

Q. How should this compound be stored to ensure stability and prevent degradation?

- Methodological Answer :

- Store in airtight containers at 0–6°C to suppress thermal decomposition or sublimation .

- Avoid prolonged storage; monitor for discoloration or precipitation, which may indicate degradation .

- Label containers with hazard warnings (e.g., "Corrosive," "Toxic") and segregate from foodstuffs or beverages .

Advanced Research Questions

Q. What are the key considerations for designing a synthesis route for this compound?

- Methodological Answer :

- Step 1 : Start with a pre-halogenated benzene derivative (e.g., 1,2,3-trifluorobenzene) and use electrophilic aromatic substitution for chlorination. Optimize reaction conditions (e.g., Lewis acid catalysts like FeCl₃) to minimize polyhalogenation .

- Step 2 : Validate regioselectivity via HPLC or GC-MS to confirm the absence of positional isomers.

- Step 3 : Purify via fractional distillation or column chromatography to achieve >97% purity, as required for intermediates in pharmaceutical synthesis .

Q. How can ¹⁹F NMR spectroscopy confirm the structure and purity of this compound?

- Methodological Answer :

- Step 1 : Acquire ¹⁹F NMR spectra at 80–400 MHz . Use 1H decoupling to simplify splitting patterns caused by F-F and F-H coupling .

- Step 2 : Compare observed chemical shifts (δ) and multiplicity with reference data for trifluorobenzenes. For example:

- Symmetrical fluorine environments (e.g., 1,2,3-substitution) yield distinct doublets/triplets due to equivalent coupling partners .

- Step 3 : Detect impurities (e.g., bromo analogs) by identifying unexpected peaks or shifts outside the expected δ range (-150 to -165 ppm) .

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated trifluorobenzenes?

- Methodological Answer :

- Step 1 : Cross-reference data using multi-nuclear NMR (¹H, ¹³C, ¹⁹F) to distinguish positional isomers. For example, this compound and its bromo analog exhibit distinct ¹⁹F coupling patterns due to differences in electronegativity .

- Step 2 : Validate purity via elemental analysis (e.g., combustion analysis for C/H/F/Cl ratios).

- Step 3 : Collaborate with computational chemists to model density functional theory (DFT) -predicted spectra, aligning experimental and theoretical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.